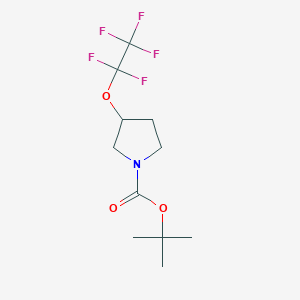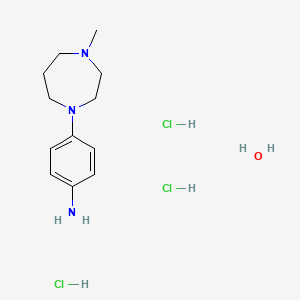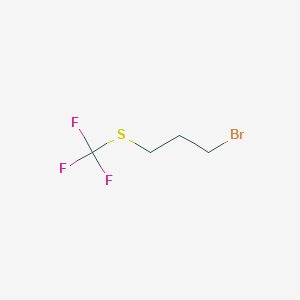![molecular formula C12H18F5NO3 B6350505 N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98% CAS No. 1206524-50-6](/img/structure/B6350505.png)
N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%” is a chemical compound. The “N-BOC” part indicates that it is a derivative of pyrrolidine that has been protected with a tert-butoxycarbonyl (BOC) group . The BOC group is a common protecting group used in organic synthesis, particularly for amines . The “2-[(Pentafluoroethoxy)]methyl]” part suggests that the compound has a pentafluoroethoxy group attached to the second carbon in the pyrrolidine ring.
Synthesis Analysis
The synthesis of BOC-protected amines, such as “N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride BOC2O . Active esters and other derivatives such as BOC-ONH2 and BOC-N3 can also be used .Chemical Reactions Analysis
The BOC group in “N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%” is stable towards most nucleophiles and bases . This stability allows for subsequent transformations to occur that would be incompatible with the amine functional group . The BOC group can later be removed from the amine using moderately strong acids .Applications De Recherche Scientifique
- t-Butyl esters serve as versatile protecting groups for carboxylic acids. They are stable under a wide range of conditions and can be selectively removed when needed . Researchers often use them to safeguard carboxylic acid functionalities during complex synthetic sequences.
- Deprotection with Aqueous Phosphoric Acid :
- Aqueous phosphoric acid is an effective, mild reagent for deprotecting tert-butyl carbamates, esters, and ethers. It selectively cleaves the tert-butyl group, allowing access to the original carboxylic acid or other functional groups .
- Oxidation at the Benzylic Position :
- Conversion to Acid Chlorides :
- Reaction of tert-butyl esters with thionyl chloride (SOCl₂) at room temperature provides acid chlorides in good yields. However, benzyl, methyl, ethyl, and isopropyl esters are less reactive in this transformation .
Protecting Group in Organic Synthesis
Chemical Reactions and Transformations
Propriétés
IUPAC Name |
tert-butyl 2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(18)7-20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNOHYCZUCGVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentafluoroethyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



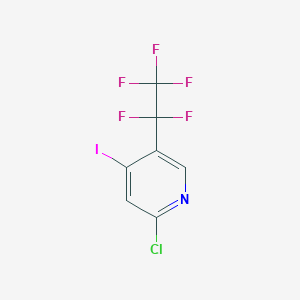

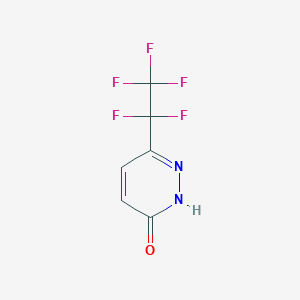

![N-[2-(Trifluoromehoxy)ethyl]nicotinamide, 97%](/img/structure/B6350474.png)
